N-Methyl-N-(2-phenylpropyl)acetamide
Description
N-Methyl-N-(2-phenylpropyl)acetamide is an N,N-disubstituted acetamide characterized by a methyl group and a 2-phenylpropyl group attached to the nitrogen atom of the acetamide core (CH₃CON<). The 2-phenylpropyl substituent consists of a propyl chain (three carbons) with a phenyl group attached to the central carbon, resulting in the structural formula CH₃CON(CH₃)(CH₂CH(C₆H₅)CH₃). Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol.
Properties
CAS No. |
91000-42-9 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(3)11(2)14)12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3 |
InChI Key |
OYLYVDSGWHBSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-phenylpropyl)acetamide typically involves the reaction of N-methylacetamide with 2-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction can be represented as follows:
N-Methylacetamide+2-Phenylpropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Conversion to N-Methyl-N-(2-phenylpropyl)amine.
Substitution: Formation of substituted amides with different functional groups.
Scientific Research Applications
N-Methyl-N-(2-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares N-Methyl-N-(2-phenylpropyl)acetamide with structurally related acetamides, emphasizing substituent effects, synthesis, and functional properties.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituents on N | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₇NO | 191.27 g/mol | Methyl, 2-phenylpropyl | Bulky phenyl group enhances lipophilicity |
| N-(2-Methylpropyl)acetamide | C₆H₁₃NO | 115.17 g/mol | 2-Methylpropyl (isobutyl) | Simpler alkyl chain; lacks aromaticity |
| N-Acetyl-N-(2-methylpropyl)acetamide | C₈H₁₅NO₂ | 157.21 g/mol | Acetyl, 2-methylpropyl | Diacetamide structure; increased polarity |
| 2-[2-(1-Aminopropyl)phenoxy]-N-methylacetamide | C₁₂H₁₈N₂O₂ | 222.29 g/mol | Methyl, phenoxy-aminopropyl | Phenoxy group with aminoalkyl chain; potential for hydrogen bonding |
Key Observations :
- Substituent Effects : The phenyl group in the target compound distinguishes it from simpler alkyl-substituted acetamides (e.g., N-(2-Methylpropyl)acetamide) by increasing molecular weight and hydrophobicity, which could influence bioavailability or membrane permeability .
- Hybrid Structures: Compounds like 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide combine acetamide with phenoxy and amino groups, enabling diverse interactions (e.g., hydrogen bonding) absent in the target compound .
Structure-Activity Relationships (SAR)
- Steric Effects : Bulky substituents (e.g., 2-phenylpropyl) may hinder enzymatic degradation, increasing metabolic stability .
- Electronic Effects: Electron-deficient aromatic rings (e.g., nitro or chloro groups in pesticidal acetamides) enhance reactivity, whereas the target’s plain phenyl group may prioritize non-covalent interactions .
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